molecular formula C2H3ClN6O4 B14206665 5-azido-1H-1,2,4-triazole;perchloric acid CAS No. 828268-61-7

5-azido-1H-1,2,4-triazole;perchloric acid

Cat. No.: B14206665
CAS No.: 828268-61-7
M. Wt: 210.54 g/mol
InChI Key: MXIIBXIBDHDUDN-UHFFFAOYSA-N
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Description

5-Azido-1H-1,2,4-triazole;perchloric acid is a compound that combines the azido group with the triazole ring, stabilized by perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-1H-1,2,4-triazole typically involves the diazotation of 5-amino-1H-1,2,4-triazole followed by substitution with an azide group. One method involves the use of sodium nitrite in aqueous sulfuric acid to diazotize 5-amino-1H-1,2,4-triazole, followed by reaction with sodium azide . Another method includes cyanoethylation of 5-bromo-1H-1,2,4-triazole, nucleophilic substitution of bromide with azide ion, and removal of the cyanoethyl protecting group .

Industrial Production Methods

Industrial production of 5-azido-1H-1,2,4-triazole;perchloric acid is not widely documented due to the compound’s sensitivity and potential hazards. the general approach involves scaling up the laboratory synthesis methods with appropriate safety measures to handle explosive intermediates and by-products such as hydrazoic acid .

Chemical Reactions Analysis

Types of Reactions

5-Azido-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, sulfuric acid, sodium azide, and cyanoethylating agents. The reactions typically occur under controlled temperatures and acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include various azido-triazole derivatives, which can be further modified to produce high-energy materials .

Mechanism of Action

The mechanism of action of 5-azido-1H-1,2,4-triazole involves the reactivity of the azide group, which can undergo cycloaddition reactions with alkynes and other unsaturated compounds. This reactivity is harnessed in various applications, including the synthesis of triazole derivatives and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-1H-1,2,4-triazole;perchloric acid is unique due to its combination of the azido group and triazole ring, stabilized by perchloric acid. This combination imparts specific energetic properties and reactivity, making it valuable for specialized applications in various fields .

Properties

CAS No.

828268-61-7

Molecular Formula

C2H3ClN6O4

Molecular Weight

210.54 g/mol

IUPAC Name

5-azido-1H-1,2,4-triazole;perchloric acid

InChI

InChI=1S/C2H2N6.ClHO4/c3-8-7-2-4-1-5-6-2;2-1(3,4)5/h1H,(H,4,5,6);(H,2,3,4,5)

InChI Key

MXIIBXIBDHDUDN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O

Origin of Product

United States

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